

Comprehensive Structural Elucidation Guide: 2-(3-Ethylphenyl)pyrrolidine HCl

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Compound of Interest

Compound Name: 2-(3-Ethylphenyl)pyrrolidine HCl

Cat. No.: B8179260

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Executive Summary

This technical guide outlines the structural elucidation of 2-(3-Ethylphenyl)pyrrolidine Hydrochloride, a substituted phenethylamine analog sharing structural motifs with psychoactive substances like prolintane and

-PVP metabolites. The core challenge in characterizing this molecule lies not in establishing its gross connectivity, but in rigorously distinguishing its regioisomerism (ortho/meta/para substitution on the phenyl ring) and enantiomeric purity (chiral center at the pyrrolidine C2 position).

This document provides a self-validating analytical workflow, prioritizing Nuclear Magnetic Resonance (NMR) for positional isomer determination and Chiral HPLC for enantiomeric quantification.

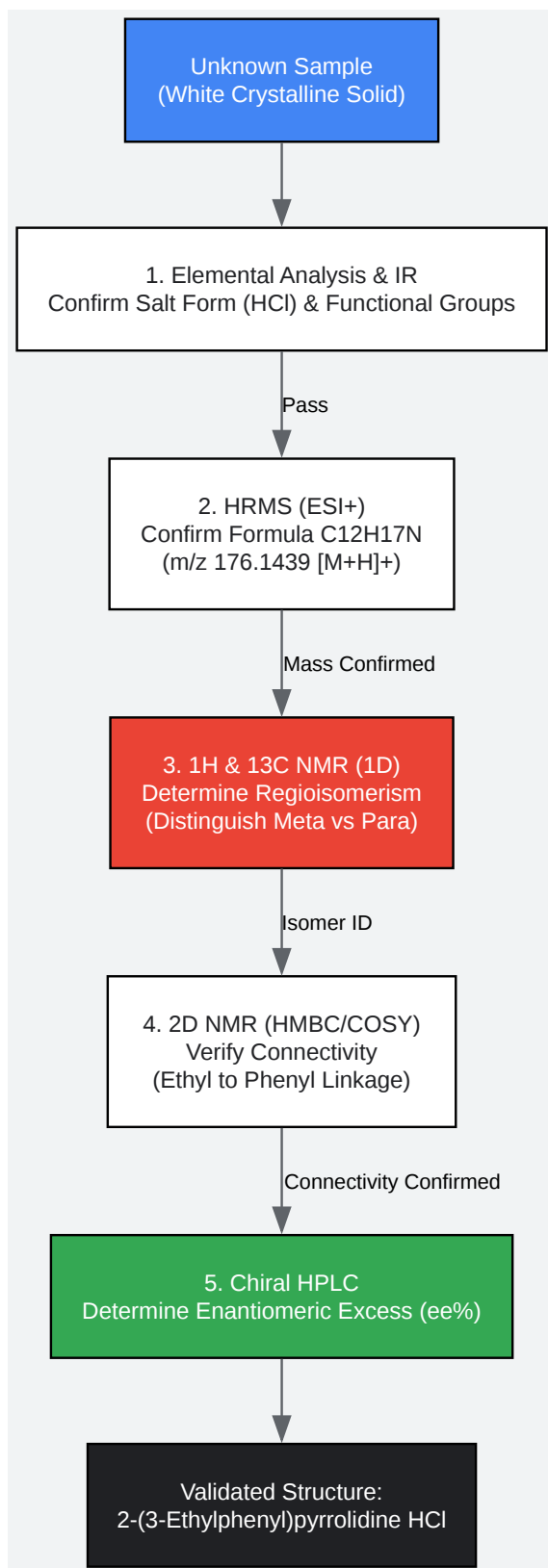
Chemical Profile & Synthetic Context[1][2][3][4][5][6]

Understanding the synthetic origin is critical for anticipating impurities. This compound is typically synthesized via the Grignard addition of 3-ethylphenylmagnesium bromide to a protected pyrrolidinone or via the reduction of a corresponding pyrrole or ketone precursor.

Property	Specification
IUPAC Name	2-(3-Ethylphenyl)pyrrolidine hydrochloride
Molecular Formula	
Free Base MW	175.27 g/mol
Salt MW	211.73 g/mol
Chiral Center	C2 of the pyrrolidine ring (One stereocenter)
Key Isomers	2-(2-Ethylphenyl)... (Ortho), 2-(4-Ethylphenyl)... (Para)

Analytical Strategy: The Elucidation Workflow

The following decision tree illustrates the logical flow for confirming the structure and ruling out isomers.



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Caption: Step-by-step analytical workflow ensuring rigorous structural confirmation from salt form to chirality.

High-Resolution Mass Spectrometry (HRMS)[7][8]

While MS cannot easily distinguish between meta- and para-isomers, it is the primary tool for establishing the molecular formula.

Experimental Protocol

- Ionization: Electrospray Ionization (ESI) in Positive Mode.
- Solvent: Methanol + 0.1% Formic Acid.
- Target Ion:

at

176.1439.

Fragmentation Pathway (MS/MS)

In Collision-Induced Dissociation (CID), 2-substituted pyrrolidines exhibit characteristic α -cleavage and ring fragmentation.

- Parent Ion:
176.1 (Protonated molecular ion).
- Loss of Ammonia (NH_3): Rare in cyclic amines, but ring opening can occur.
- Tropylium Formation: The ethylphenyl moiety often rearranges to form a substituted tropylium ion. Look for peaks at
105 (ethylphenyl cation) or
133 (ethyl-substituted tropylium).

- Pyrrolidine Ring Cleavage: Loss of

or

from the pyrrolidine ring is common.

Diagnostic Check: If the base peak is

91 (unsubstituted benzyl), the ethyl group might be on the pyrrolidine nitrogen (N-ethyl-2-phenyl...). If the base peak retains the ethyl mass (e.g.,

119 or 133), the ethyl is on the aromatic ring.

NMR Spectroscopy: The Regioisomer Determinant

This is the most critical section. You must distinguish the 3-ethyl (meta) isomer from the 4-ethyl (para) and 2-ethyl (ortho) isomers.

¹H NMR Analysis (or)

The aromatic region (6.5 – 7.5 ppm) is the fingerprint.

Feature	3-Ethyl (Meta)	4-Ethyl (Para)	2-Ethyl (Ortho)
Symmetry	Asymmetric	Symmetric (axis)	Asymmetric (Steric hindrance)
Pattern	4 Distinct signals: 1. Singlet (H2)2. Doublet (H4)3. Doublet (H6)4. Triplet (H5)	AA'BB' System: Two large doublets (integrating 2H each).	Complex multiplet. One proton significantly shielded/deshielded due to pyrrolidine proximity.
Ethyl Group	Triplet (1.2) + Quartet (2.6)	Same	Same (Quartet may broaden due to rotation barrier)

Predicted ¹H NMR Data (Meta-Isomer in)

- 7.10 - 7.40 (m, 4H): Aromatic protons. Look for the "singlet-like" peak of the proton between the ethyl and pyrrolidine groups (H2 on phenyl).
- 4.45 (t, 1H): Pyrrolidine H2 (Benzylic). Deshielded by the aromatic ring and the nitrogen.
- 3.30 - 3.50 (m, 2H): Pyrrolidine H5 (adjacent to N).
- 2.65 (q, 2H): Ethyl
(Benzylic).
- 2.00 - 2.40 (m, 4H): Pyrrolidine H3/H4.
- 1.22 (t, 3H): Ethyl

¹³C NMR & HMBC Logic

To definitively prove the ethyl group is at position 3:

- Count Aromatic Carbons: The meta isomer will show 6 distinct aromatic carbon signals. The para isomer will show only 4 distinct signals (due to symmetry).^[1]
- HMBC Correlation:
 - The Ethyl protons will show a strong 3-bond coupling () to the aromatic carbon carrying the pyrrolidine ring (C1) ONLY in the ortho isomer.
 - In the Meta isomer, the Ethyl will couple to C2 (isolated CH), C3 (quaternary), and C4 (CH). It will NOT couple strongly to the C1 (pyrrolidine-bearing carbon) if it is too far (4 bonds).

Chiral Analysis (Enantiomeric Purity)

The C2 position of the pyrrolidine ring is a chiral center. Synthetic routes often yield a racemic mixture (

). Drug development requires enantiomeric separation or quantification.[2]

Method A: Chiral HPLC (Direct)[3][9]

- Column: Chiralpak IA or IB (Amylose tris(3,5-dimethylphenylcarbamate) immobilized).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Detection: UV at 210 nm or 254 nm.
- Expected Result: Baseline separation of (R)- and (S)- enantiomers.

Method B: Chiral Derivatization (Indirect NMR)

If HPLC is unavailable, use Mosher's Acid Chloride ((R)-(-)-MTPA-Cl).

- React the free base with (R)-MTPA-Cl.
- Acquire ¹H NMR or ¹⁹F NMR.
- Diastereomers will show distinct chemical shifts for the pyrrolidine protons. Integration of these peaks yields the enantiomeric excess (ee).[3]

Salt Form Confirmation (IR & Gravimetry)

The Hydrochloride (HCl) salt must be confirmed to ensure stoichiometry.

- Silver Nitrate Test: Dissolve sample in water; add

• A white precipitate (

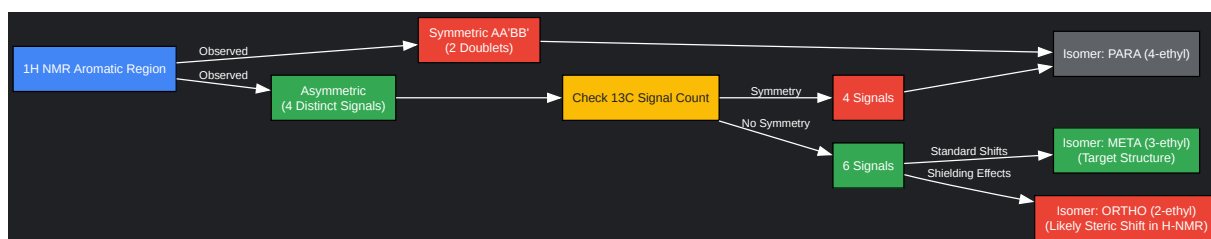
) confirms chloride.
- FT-IR Spectroscopy:
 - 2400 – 3000 cm⁻¹: Broad, strong "ammonium band" (N-H stretching of

).

- No C=O peak: Confirms absence of pyrrolidinone or ketone impurities (common in synthesis).

Visualizing the Isomer logic

The following diagram details the logic for distinguishing the specific regioisomer using NMR data.



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Caption: Logic gate for distinguishing Meta-ethyl from Para- and Ortho- isomers using NMR symmetry rules.

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